molecular formula C12H9NO2 B032422 6-phenylpyridine-2-carboxylic Acid CAS No. 39774-28-2

6-phenylpyridine-2-carboxylic Acid

Cat. No.: B032422
CAS No.: 39774-28-2
M. Wt: 199.2 g/mol
InChI Key: CXOPUGLYEYDAMC-UHFFFAOYSA-N
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Description

6-Phenylpyridine-2-carboxylic acid (CAS 39774-28-2) is a high-purity, heterocyclic carboxylic acid that serves as a versatile building block and ligand in advanced scientific research. Its molecular structure, which combines a pyridine ring and a carboxylic acid functional group, allows it to act as an effective chelating agent for various metal ions. Key Research Applications & Value: Coordination Chemistry & Catalysis: This compound is a valuable precursor in synthesizing coordination polymers and metal-organic frameworks (MOFs). It has been effectively utilized in the construction of luminescent cyclometalated Platinum(II) complexes for photophysical studies and as a key organic linker in rare-earth coordination polymers, such as those with Gadolinium (Gd), for photocatalytic carbon dioxide (CO₂) reduction . Mechanism of Action: As a bidentate ligand, this compound typically coordinates to metal centers through both the nitrogen atom of its pyridine ring and the oxygen atoms of its deprotonated carboxylate group. This chelating action forms stable, often dinuclear, complex structures that are crucial for applications in catalysis and materials science . The resulting metal complexes can facilitate photocatalytic reactions by acting as active sites for the reduction of CO₂ to valuable chemicals like carbon monoxide (CO) and methane (CH₄) . Researchers in the fields of inorganic chemistry, materials science, and catalysis will find this compound essential for developing new functional materials and catalytic systems. Please Note: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-phenylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-12(15)11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXOPUGLYEYDAMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376541
Record name 6-phenylpyridine-2-carboxylic Acid
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Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39774-28-2
Record name 6-phenylpyridine-2-carboxylic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Phenylpyridine-2-carboxylic Acid
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Synthetic Methodologies and Precursor Chemistry of 6 Phenylpyridine 2 Carboxylic Acid and Its Analogs

Established Synthetic Routes to 6-Phenylpyridine-2-carboxylic Acid

Established methods for synthesizing this compound often involve multi-step processes. A common strategy utilizes pyridine-2-carboxylic acid as the starting material. This process begins with a halogenation reaction to introduce a halogen atom, typically at the 6-position of the pyridine (B92270) ring. The resulting 6-halopyridine-2-carboxylic acid then undergoes a Suzuki coupling reaction with phenylboronic acid. pipzine-chem.com This palladium-catalyzed cross-coupling reaction forms the phenyl-pyridine bond, yielding the desired product. pipzine-chem.com The reaction is typically carried out in an organic solvent with a base and a palladium catalyst. pipzine-chem.com

Another established route starts with the reaction of phenyllithium (B1222949) with pyridine to form 2-phenylpyridine (B120327). wikipedia.orgorgsyn.org Subsequent oxidation of the methyl group at the 2-position, if present, or carboxylation would be required to yield the carboxylic acid. The success of these methods often depends on the careful control of reaction conditions, including the dryness of the solvents and reagents. orgsyn.org

Novel Approaches in the Preparation of this compound

Recent research has focused on developing more efficient and versatile synthetic routes to this compound and its analogs. These novel approaches often aim to simplify the synthetic process, improve yields, and allow for greater structural diversity in the final products.

One-Pot Synthetic Procedures for this compound

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. A two-pot synthesis has been developed for related aza-indoles, which involves a metal-free annulation followed by a silver-catalyzed cyclization. rsc.org While not a direct one-pot synthesis of this compound itself, this methodology highlights the trend towards more streamlined synthetic protocols in heterocyclic chemistry. rsc.org Another approach involves the condensation of acetophenone (B1666503) compounds with pyridine-2-formaldehyde to form an unsaturated intermediate, which then undergoes a series of reactions including oxidation and cyclization to construct the pyridine ring and introduce the carboxylic acid group. pipzine-chem.com

Derivatization Strategies for this compound

Derivatization of this compound is crucial for exploring structure-activity relationships and developing new compounds with tailored properties. nih.gov These strategies primarily involve modifications to the carboxylic acid group or substitutions on the pyridine and phenyl rings.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs allows for the fine-tuning of the molecule's electronic and steric properties. For instance, a library of 2-substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides was prepared through a parallel solution-phase approach, demonstrating a method for creating a diverse set of analogs from a common carboxylic acid intermediate. nih.govresearchgate.net The Suzuki-Miyaura cross-coupling reaction is also a versatile tool for introducing a wide range of substituents onto the pyridine or phenyl rings. mdpi.com For example, 2-(4-Fluorophenyl)-6-phenylpyridine-4-carboxylic acid has been synthesized, showcasing the introduction of a fluorine atom onto the phenyl ring. sigmaaldrich.com

Compound Name Starting Material Key Reaction Reference
2-(4-Fluorophenyl)-6-phenylpyridine-4-carboxylic acidSubstituted pyridine and phenylboronic acidSuzuki-Miyaura cross-coupling sigmaaldrich.com
6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acidsParallel amidation nih.govresearchgate.net
2-phenylpyridine derivatives containing N-phenylbenzamide4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl) phenol (B47542) and 5-fluoro-2-nitrobenzoic acidNucleophilic substitution and amidation mdpi.com

Stereochemical Considerations in Phenylpyridine Compound Synthesis

The synthesis of phenylpyridine compounds can sometimes lead to the formation of stereoisomers, particularly when chiral centers are present or when hindered rotation around a single bond (atropisomerism) is possible. acs.org The stereochemistry of the final products can be influenced by the synthetic route and reaction conditions. For example, in the 1,3-dipolar cycloaddition reactions used to create certain spiro-fused pyrrolidineoxindoles, the approach of the azomethine ylide to the dipolarophile can occur from different faces, leading to the formation of distinct diastereomers. nih.gov Careful analysis, often using techniques like single-crystal X-ray diffraction, is necessary to determine the precise three-dimensional structure of the synthesized compounds. nih.gov

Purification and Isolation Techniques for this compound and its Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the purity of the final product. Common techniques include:

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the desired compound to crystallize out while impurities remain in the solution. mdpi.com

Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption to a stationary phase. For pyridine carboxylic acid derivatives, silica (B1680970) gel is often used as the stationary phase with a mixture of solvents like ethyl acetate (B1210297) and dichloromethane (B109758) as the eluent. ukm.my

Extraction: Liquid-liquid extraction is frequently employed to separate the product from the reaction mixture. This involves partitioning the compound between two immiscible solvents, such as water and an organic solvent like ethyl acetate. mdpi.com

Distillation: For liquid derivatives, distillation, including fractional distillation under reduced pressure (vacuum distillation), can be used to separate compounds based on their boiling points. orgsyn.org

The choice of purification method depends on the physical properties of the compound, such as its solubility, melting point, and stability. pipzine-chem.com

Structural Elucidation and Advanced Characterization of 6 Phenylpyridine 2 Carboxylic Acid and Its Complexes

Crystallographic Analysis of 6-Phenylpyridine-2-carboxylic Acid Derivatives and Coordination Compounds

Single-crystal X-ray diffraction is a powerful analytical technique that has been employed to determine the precise molecular structures of this compound derivatives and their metal complexes. nih.gov This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic positions can be inferred.

For instance, the structures of various metal complexes incorporating ligands derived from or related to this compound have been successfully determined using this technique. nih.govresearchgate.net In these studies, the ligand often acts as a monobasic tridentate or bidentate coordinating agent, binding to metal ions through its nitrogen and oxygen atoms. nih.govmdpi.com

A notable example is a dinuclear Gadolinium(III) complex where the 6-phenylpyridine-2-carboxylate anion coordinates to the Gd(III) ion. mdpi.com The single-crystal X-ray diffraction analysis revealed that each Gd(III) ion is eight-coordinated, binding to four oxygen atoms from four different 6-phenylpyridine-2-carboxylate ligands, two oxygen atoms from DMF molecules, two nitrogen atoms from 1,10-phenanthroline (B135089) ligands, and two oxygen atoms from coordinated water molecules. mdpi.com

The refinement of the crystal structure data is typically carried out using software programs like SHELXT and SHELXL. mdpi.com Non-hydrogen atoms are generally refined anisotropically, while hydrogen atoms are placed in calculated positions. mdpi.com

Table 1: Selected Crystallographic Data from Single-Crystal X-ray Diffraction Studies

Compound/ComplexCrystal SystemSpace GroupKey Structural FeaturesRef.
[Gd₂(L)₄(Phen)₂(H₂O)₂(DMF)₂]·2H₂O·2Cl (L = 6-phenylpyridine-2-carboxylate)Not SpecifiedNot SpecifiedDinuclear Gd(III) complex; eight-coordinated Gd(III) ions. mdpi.com
Metal complexes with N'-(phenyl-pyridin-2-yl-methylene)-thiophene-2-carboxylic acid hydrazideNot SpecifiedNot SpecifiedMononuclear distorted octahedral complexes. nih.gov
Mn(II), Ni(II), Cu(II), and Zn(II) complexes with 2-hydroxy-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazideNot SpecifiedNot SpecifiedVaried coordination geometries including penta- and hexa-coordinated metal centers. researchgate.net

This table is for illustrative purposes and specific crystallographic parameters would be detailed in the primary research articles.

Hydrogen bonds are a predominant intermolecular force in the crystal structures of this compound and its derivatives, particularly when water molecules or other protic solvents are present in the crystal lattice. nih.govmdpi.com The carboxylic acid group itself is a potent hydrogen bond donor and acceptor.

In the solid state, carboxylic acids often form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. uky.edu In the case of this compound and its derivatives, hydrogen bonding can also occur between the carboxylic acid and the pyridine (B92270) nitrogen, forming what is known as an acid-pyridine heterosynthon. uky.eduresearchgate.net The presence of other functional groups or co-crystallized molecules can lead to the formation of extensive and complex three-dimensional hydrogen-bonded networks. nih.gov For instance, in a Gd(III) complex, coordinated water molecules and chloride anions participate in the hydrogen-bonding network. mdpi.com

The aromatic phenyl and pyridine rings of this compound give rise to significant π-π stacking interactions. nih.govmdpi.com These interactions occur when the electron-rich π systems of adjacent aromatic rings align, contributing to the stabilization of the crystal structure.

Analysis of Crystal Packing and Intermolecular Interactions

Spectroscopic Investigations of this compound and its Coordination Entities

Spectroscopic techniques provide valuable information about the chemical bonding and functional groups present in a molecule. Infrared spectroscopy is particularly useful for confirming the coordination of this compound to metal centers.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific bonds and functional groups present.

The IR spectrum of free this compound shows a characteristic strong and broad O-H stretching absorption for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. libretexts.orglibretexts.org It also exhibits a sharp C=O stretching band around 1710 cm⁻¹. libretexts.org Upon coordination to a metal ion, the carboxylate group's vibrational frequencies shift.

Specifically, the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (COO⁻) are diagnostic of its coordination mode. In the free ligand, these bands appear at certain frequencies. For example, in one study, the free this compound ligand showed characteristic bands at approximately 1646 cm⁻¹ (νₐₛCOO⁻) and 1575 cm⁻¹ (νₛCOO⁻). mdpi.com Upon coordination to a Gd(III) ion, these bands shifted to approximately 1619 cm⁻¹ and 1425 cm⁻¹, respectively. mdpi.com This shift in the positions of the carboxylate stretching bands is a clear indication that the carboxylic acid group is involved in bonding with the metal center. mdpi.comvdoc.pub

Furthermore, the characteristic vibrations of the pyridine ring can also shift upon coordination. For instance, the C=N stretching vibration of a 1,10-phenanthroline ligand, also present in the Gd(III) complex, shifted from 1597 cm⁻¹ in the free ligand to 1577 cm⁻¹ in the complex, confirming its coordination. mdpi.com

Table 2: Characteristic IR Frequencies (cm⁻¹) for this compound and a Gd(III) Complex

Functional GroupFree Ligand (this compound)Gd(III) ComplexAssignmentRef.
Carboxylate~1646~1619νₐₛ(COO⁻) mdpi.com
Carboxylate~1575~1425νₛ(COO⁻) mdpi.com

Note: The exact frequencies can vary depending on the specific complex and the measurement conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For organic compounds with aromatic systems and functional groups like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals (like non-bonding, n, or pi, π, orbitals) to higher energy anti-bonding (π*) orbitals.

In its free ligand form, this compound exhibits characteristic absorption bands in the UV region. Studies have identified two primary absorption bands at approximately 249 nm and 282 nm. These absorptions are attributed to π → π* transitions, which are characteristic of the conjugated π-electron system of the phenyl and pyridine rings. researchgate.net These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital.

Upon coordination to a metal center, such as in a Copper(II) complex, the electronic environment of the ligand is altered, leading to shifts in the absorption maxima. For a Cu(II) complex of this compound, the bands corresponding to the ligand's π → π* transitions are observed at around 253 nm and 276 nm. researchgate.net The slight shift in the position of these bands upon complexation confirms the coordination of the ligand to the metal ion. researchgate.net The presence of non-bonding electrons on the nitrogen and oxygen atoms also allows for n → π* transitions, though these are typically less intense and may be obscured by the stronger π → π* bands. mdpi.com

Table 1: UV-Vis Absorption Data for this compound and its Cu(II) Complex

CompoundAbsorption Maxima (λ_max)Assignment
This compound Ligand~249 nm, ~282 nmπ → π
Cu(II) Complex~253 nm, ~276 nmπ → π (shifted)

Data sourced from a study on a Cu(II) complex of the ligand. researchgate.net Note: The original source cited values in cm⁻¹, which is likely a typographical error and has been interpreted as nm, the standard unit for UV-Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR spectroscopy would allow for the unambiguous assignment of its protons and carbons.

¹H NMR:

Aromatic Protons: The protons on the pyridine and phenyl rings would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The pyridine protons are generally found further downfield due to the electron-withdrawing effect of the nitrogen atom. For instance, the proton adjacent to the nitrogen (H-6) in 2-phenylpyridine (B120327) appears around 8.7 ppm. rsc.org The protons of the phenyl group and the remaining pyridine protons would exhibit complex multiplet patterns due to spin-spin coupling.

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is highly deshielded and would appear as a broad singlet at a significantly downfield chemical shift, often above 10-12 ppm. organicchemistrydata.org

¹³C NMR:

The spectrum would show 12 distinct signals for the 12 unique carbon atoms in the molecule (barring any accidental equivalence).

Carboxyl Carbon: The carbon of the C=O group would be the most downfield signal, typically appearing in the range of 165-185 ppm.

Aromatic Carbons: The carbons of the two aromatic rings would resonate in the 120-160 ppm range. The carbon atom attached to the nitrogen in the pyridine ring (C2) and the carbon attached to the carboxyl group (C6) would be significantly deshielded. For example, in 2-phenylpyridine, the C2 carbon appears at ~157.4 ppm. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)> 10 (broad singlet)~165 - 185
Pyridine Ring Protons~7.5 - 8.8 (multiplets)~120 - 158
Phenyl Ring Protons~7.4 - 8.1 (multiplets)~125 - 140

Predicted values are based on general NMR principles and data from analogous compounds like 2-phenylpyridine. rsc.orgrsc.orgorganicchemistrydata.org

Luminescence and Fluorescence Spectroscopy of Complexes

Complexes of this compound and similar ligands can exhibit significant luminescence properties upon excitation with UV light. This emission, typically fluorescence or phosphorescence, arises from the radiative decay of an electron from an excited state to the ground state. The coordination of the ligand to a metal ion can profoundly influence these photophysical properties. nih.gov

Metal complexes featuring ligands from the pyridine carboxylic acid family are known to be emissive. uoi.grmdpi.com For example, platinum(II) complexes containing 2-phenylpyridine and other pyridine carboxylic acids have been shown to emit light in the range of 475–580 nm in solution, with solid-state emission observed as a green luminescence centered around 530 nm. uoi.gr The quantum yields for these complexes can vary, with values reported between 3.20–4.86 % in the solid state. uoi.gr

The emission is often ligand-centered, originating from π* → π or π* → n intraligand transitions. mdpi.commdpi.com However, in complexes with heavy metals like platinum or iridium, metal-to-ligand charge transfer (MLCT) states can also play a crucial role in the emission process. uoi.grmdpi.com The coordination to a metal ion like Zn(II) or Cd(II), which have filled d-orbitals, can enhance fluorescence by reducing non-radiative decay pathways and stabilizing the excited state. nih.gov For instance, Bi(III) complexes with pyridine-2,3-dicarboxylic acid display a blue light emission with a maximum around 463-471 nm, which is attributed to intraligand (IL) n→π* transitions. mdpi.com These properties make such complexes promising candidates for applications in light-emitting materials and sensors.

Surface Analysis Techniques for this compound Complexes

Understanding the packing of molecules in a crystal is essential for predicting and controlling the properties of solid-state materials. Surface analysis techniques provide a way to visualize and quantify the intermolecular interactions that govern the supramolecular architecture of crystalline solids.

Hirschfeld Surface Analysis for Intermolecular Contact Quantification

Hirschfeld surface analysis is a powerful computational method used to investigate intermolecular interactions within a crystal lattice. researchgate.netnih.gov By partitioning the crystal electron density, it generates a unique three-dimensional surface for a molecule, which allows for the visualization and quantification of all close intermolecular contacts.

The analysis generates several graphical outputs:

d_norm surface: This surface maps the normalized contact distance, highlighting regions involved in significant intermolecular interactions as red spots. These spots indicate contacts that are shorter than the van der Waals radii sum, typical for hydrogen bonds. nih.gov

Fingerprint Plots: These are two-dimensional histograms that summarize the distribution of intermolecular contacts, plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ). Each type of interaction (e.g., H···H, O···H) has a characteristic shape in the plot, and the area under the curve corresponds to its relative contribution to the total surface. mdpi.com

Table 3: Quantification of Intermolecular Contacts for a Cu(II) Complex of this compound via Hirschfeld Surface Analysis

Intermolecular Contact TypeContribution to Hirschfeld Surface
H···H46.6%
O···H / H···O14.2%
N···H / H···N13.8%
C···H / H···C10.2%

Data from reference researchgate.net.

The results show that the H···H contacts, representing van der Waals forces, make the most significant contribution (46.6%) to the surface. researchgate.net This is common in organic molecules rich in hydrogen atoms. The next most significant contacts are O···H/H···O (14.2%) and N···H/H···N (13.8%), which are indicative of hydrogen bonding involving the carboxylate oxygen atoms and the pyridine nitrogen atom. researchgate.net The C···H/H···C contacts (10.2%) suggest the presence of C-H···π interactions. researchgate.net This detailed quantification provides a comprehensive understanding of the forces that stabilize the three-dimensional network structure of the complex.

Theoretical and Computational Investigations of 6 Phenylpyridine 2 Carboxylic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a prominent tool for studying the properties of molecules like 6-phenylpyridine-2-carboxylic acid.

Optimization of Molecular Geometries and Energy Levels

Before analyzing its electronic properties, the molecular geometry of this compound is optimized to find its most stable, lowest-energy conformation. DFT calculations, specifically using the B3LYP functional with a 6–31G* basis set, have been employed for this purpose. researchgate.net A key structural feature of the optimized neutral molecule is the dihedral angle between the phenyl group and the pyridine (B92270) subunit, which was calculated to be 15.5⁰. researchgate.net This twist angle is a result of optimizing the molecule's steric and electronic configuration.

These calculations also determine the energy levels of the frontier molecular orbitals (FMOs), which are critical for understanding the molecule's reactivity and electronic behavior.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV)
LUMO+1 -1.13
LUMO -1.95
HOMO -6.21
HOMO-1 -6.78

Data sourced from DFT calculations at the B3LYP/6–31G theoretical level. researchgate.net*

HOMO-LUMO Energy Gap Analysis

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a fundamental parameter in molecular science. youtube.com This HOMO-LUMO gap is an indicator of a molecule's kinetic stability, chemical reactivity, and the energy required for its lowest energy electronic excitation. youtube.comnih.gov A large gap implies high stability and low reactivity, as it requires more energy to move an electron from the occupied HOMO to the unoccupied LUMO. researchgate.net

Based on the energy levels determined through DFT calculations, the HOMO-LUMO gap (ΔE) for this compound can be calculated as follows:

ΔE = ELUMO - EHOMO = (-1.95 eV) - (-6.21 eV) = 4.26 eV researchgate.net

This relatively large energy gap suggests that this compound possesses high electronic stability. researchgate.net The energy gap can also be correlated with optical properties, as it corresponds to the energy of light absorbed during an electronic transition. youtube.com

Electron Density Distribution Studies

Understanding the distribution of electron density in the frontier molecular orbitals is key to predicting how a molecule will interact with other species. For this compound, the electron density distributions of its FMOs have been visualized using programs like VMD and Multiwfn. researchgate.net

In the neutral ligand, the electron density of the HOMO is typically localized over the π-system of the phenyl and pyridine rings, indicating these are the primary sites for electron donation. Conversely, the LUMO's electron density is also distributed across the π-conjugated system, representing the regions most susceptible to accepting an electron. researchgate.net Visualizations of these orbitals, often depicted as lobes, show where the probability of finding an electron is highest. researchgate.net For instance, in a study on a Gadolinium (III) complex, the electron density distributions for the HOMO, LUMO, HOMO-1, and LUMO+1 orbitals of the this compound ligand were calculated and displayed with an isovalue of 0.05 e•bohr⁻³. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Optical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. researchgate.net It is particularly effective for predicting optical properties, such as the UV-Vis absorption spectrum. researchgate.net The method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths. researchgate.net

For a molecule like this compound, TD-DFT calculations would identify the primary electronic transitions, such as π → π* transitions, which are common in aromatic and conjugated systems. researchgate.net The output of a TD-DFT calculation includes the predicted absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths, which indicate the intensity of the absorption. While specific TD-DFT data for this compound is not detailed in the provided search results, studies on analogous aromatic carboxylic acids have successfully used this method to simulate UV-Vis spectra that align well with experimental findings. researchgate.net These calculations provide crucial insights into the molecule's behavior as a chromophore in potential optical or electronic applications. researchgate.net

Computational Modeling of Coordination Behavior

The pyridine nitrogen and carboxylic acid group of this compound make it an excellent ligand for coordinating with metal ions. Computational modeling is used to predict and analyze the structure and stability of the resulting metal complexes.

DFT studies have been used to model the coordination of 6-phenylpyridine-2-carboxylate with metal ions like Gadolinium (III). researchgate.net In one such study, it was shown to act as a bidentate chelate ligand, coordinating to the Gd(III) ion through the pyridine nitrogen and one of the carboxylate oxygens. researchgate.net This coordination mode leads to the formation of stable, eight-membered rings in a dinuclear complex structure. researchgate.net The calculations also revealed that upon coordination to the metal center, the planarity of the ligand can change significantly. For example, the dihedral angle between the phenyl and pyridine rings was altered from 15.5⁰ in the free ligand to 27.4⁰ and 8.9⁰ for the two different ligands within the complex. researchgate.net This demonstrates that the coordination event has a tangible impact on the ligand's geometry, which in turn influences the electronic properties of the entire complex. researchgate.net The ability to model this behavior is essential for the rational design of coordination polymers and functional materials with specific optical, electrical, or catalytic properties.

Coordination Chemistry of 6 Phenylpyridine 2 Carboxylic Acid

6-Phenylpyridine-2-carboxylic Acid as a Versatile Ligand

This compound (Hppca) is an organic compound that has garnered significant interest in the field of coordination chemistry. pipzine-chem.com Its structure, featuring a phenyl group attached to a pyridine-2-carboxylic acid backbone, provides a unique combination of a hydrophobic phenyl ring and a hydrophilic pyridinecarboxylic acid moiety. pipzine-chem.com This duality in its nature, along with the presence of nitrogen and oxygen donor atoms, allows it to function as a versatile ligand, capable of coordinating with a variety of metal ions to form stable complexes with diverse structural and chemical properties. pipzine-chem.com

The versatility of this compound as a ligand stems from its ability to adopt different coordination modes, which are primarily influenced by the nature of the metal ion, the reaction conditions, and the presence of other ancillary ligands. These coordination modes can be broadly categorized into bidentate and tridentate fashions.

Bidentate Coordination Modes

In its bidentate coordination mode, this compound typically utilizes the nitrogen atom of the pyridine (B92270) ring and one of the oxygen atoms from the carboxylate group to bind to a metal center. This chelation forms a stable five-membered ring, a common feature in coordination chemistry that enhances the stability of the resulting complex. This mode of coordination is prevalent in the formation of various metal complexes.

The specific manner of bidentate coordination can vary. For instance, the carboxylate group can coordinate in a monodentate fashion, where only one of its oxygen atoms is involved in bonding to the metal ion. Alternatively, it can act as a bridging ligand, connecting two metal centers. This bridging can occur in a syn-anti or anti-anti conformation, leading to different structural arrangements in dinuclear and polynuclear complexes.

Tridentate Coordination Modes

While less common than the bidentate mode, this compound can also exhibit a tridentate coordination behavior. In this mode, the ligand utilizes the nitrogen atom of the pyridine ring and both oxygen atoms of the carboxylate group to bind to a single metal center. This type of coordination is often observed with larger metal ions or in complexes where the steric and electronic environment favors a higher coordination number for the metal. The ability to switch between bidentate and tridentate coordination modes underscores the flexibility of this ligand in accommodating the coordination preferences of different metal ions. researchgate.net

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound ligands is typically achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent system. The choice of solvent, temperature, and stoichiometry of the reactants can significantly influence the final product's structure and nuclearity. Characterization of these complexes involves a range of analytical techniques, including single-crystal X-ray diffraction, which provides definitive structural information, as well as spectroscopic methods like IR and NMR, and elemental analysis.

Dinuclear Metal Complexes

Dinuclear complexes contain two metal centers bridged by one or more ligands. rsc.org this compound and its derivatives are effective ligands for the construction of dinuclear frameworks. The bridging can be facilitated by the carboxylate group of the ligand or by other ancillary bridging ligands present in the reaction mixture. These complexes are of interest due to their potential applications in catalysis, magnetism, and as models for biological systems. rsc.orgnih.govnih.gov

The synthesis of dinuclear gadolinium(III) complexes with carboxylate-containing ligands has been a subject of interest. rsc.orgnih.gov While specific dinuclear gadolinium(III) complexes with this compound are not extensively detailed in the provided search results, the general principles of their formation can be inferred. In such complexes, the gadolinium(III) ions would likely be bridged by the carboxylate groups of the this compound ligands. The coordination environment of the gadolinium(III) ion, which is typically high (often 8 or 9), would be completed by water molecules or other solvent molecules. The magnetic properties of these complexes are of particular interest due to the high spin of the Gd(III) ion. rsc.orgnih.gov

A study on a pyridoxine-based Gd(III) complex, [Gd(pyr)2(H2O)4]Cl3·2H2O, revealed a mononuclear structure where the Gd(III) ion is coordinated to two pyridoxine (B80251) ligands and four water molecules. nih.gov This highlights the tendency of Gd(III) to achieve a high coordination number, a factor that would also be at play in complexes with this compound.

Table 1: Selected Dinuclear Metal Complexes

Complex Metal Ion(s) Bridging Ligand(s) Key Structural Feature
[Cu2(L1)(OAc)2] Copper(II) Acetate (B1210297), Phenolic Oxygen Distorted square pyramidal geometry at each Cu(II) center

Trinuclear Metal Complexes

Trinuclear complexes, containing three metal centers, can also be synthesized using this compound as a ligand. These complexes often exhibit interesting structural topologies and can have applications in areas such as catalysis and materials science. semanticscholar.orgrsc.org

One example is a trinuclear Zn(II) complex, [Zn3(L1)4(L2)2(CH3COO)2], where HL1 is this compound and L2 is bis(4-pyridyl)amine. semanticscholar.org In this complex, the three zinc ions are linked by the 6-phenylpyridine-2-carboxylate ligands and acetate anions. semanticscholar.org The coordination environments of the zinc ions are different, with two being five-coordinated and one being four-coordinated, showcasing the structural diversity achievable with this ligand system. semanticscholar.org The complex was synthesized by reacting this compound, NaOH, bis(4-pyridyl)amine, and Zn(CH3COO)2·2H2O. semanticscholar.org The resulting structure is a 3D network formed through intermolecular hydrogen bonds. semanticscholar.org

Table 2: Selected Trinuclear Metal Complexes

Complex Metal Ion(s) Ligand(s) Key Structural Feature
[Zn3(ppca)4(bpa)2(OAc)2] Zinc(II) This compound, bis(4-pyridyl)amine, acetate Three Zn(II) ions linked by carboxylate and amine ligands, forming a 3D network. semanticscholar.org
Zinc(II) Complexes

The interaction of this compound (Hppca) with zinc(II) ions has been shown to yield complexes with varying nuclearity and geometry. A notable example is a trinuclear Zn(II) complex, [Zn3(ppca)4(L2)2(CH3COO)2], synthesized from this compound, bis(4-pyridyl)amine (L2), and zinc acetate. semanticscholar.org X-ray diffraction analysis revealed a structure comprising three zinc(II) ions, four deprotonated ppca ligands, two L2 ligands, and two acetate anions. semanticscholar.org In this complex, two of the zinc ions are five-coordinated in a distorted trigonal bipyramidal geometry, each bonded to two oxygen and two nitrogen atoms from two different ppca ligands, and one nitrogen atom from a bis(4-pyridyl)amine ligand. The third zinc ion is four-coordinated in a distorted tetrahedral geometry, bonded to two oxygen atoms from two different acetate anions and two nitrogen atoms from two different L2 ligands. semanticscholar.org This complex forms a three-dimensional network structure through intermolecular N-H···O hydrogen bonds. semanticscholar.org

Mononuclear Metal Complexes

Mononuclear complexes, where a single metal ion is coordinated to one or more this compound ligands, represent a significant class of compounds with this ligand. The specific metal ion plays a crucial role in determining the geometry and properties of the resulting complex.

Nickel(II) Complexes

Research into the coordination of this compound with nickel(II) has led to the synthesis and characterization of mononuclear complexes. These complexes often exhibit interesting structural features and properties influenced by the coordination environment of the nickel(II) ion. While specific examples with this compound are a subject of ongoing research, studies on analogous pyridine-based ligands provide insights into the expected coordination behavior. For instance, mononuclear nickel(II) complexes with related pyridine-carboxamide ligands have been synthesized and structurally characterized, often revealing octahedral or distorted octahedral geometries. nih.govwiserpub.comresearchgate.net The coordination typically involves the nitrogen atom of the pyridine ring and the oxygen atom of the carboxylate group, forming a stable chelate ring.

Zinc(II) Complexes

Mononuclear zinc(II) complexes of this compound and its derivatives have been a subject of interest. In these complexes, the zinc(II) ion is typically coordinated by the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group. The coordination sphere can be completed by other solvent molecules or ancillary ligands, leading to various geometries, most commonly tetrahedral or octahedral. ias.ac.inunityfvg.it For instance, mononuclear zinc(II) complexes with carboxamide derivatives of pyridine-2-carboxylic acid have been reported to exhibit distorted octahedral geometries where the zinc(II) ion is chelated by three ligand molecules. ias.ac.inunityfvg.it The resulting complexes can be soluble in common organic solvents and may exhibit electrolytic behavior in solution. ias.ac.in The conversion of a mononuclear zinc complex to a coordination polymer has also been observed, highlighting the versatility of the system. nih.gov

Copper(II) Complexes

The coordination chemistry of this compound with copper(II) is rich and varied, yielding mononuclear, dinuclear, and polynuclear complexes. nih.gov In mononuclear copper(II) complexes, the Cu(II) ion's coordination environment can range from square planar to distorted square pyramidal or octahedral. researchgate.netnih.gov The ligand typically acts as a bidentate chelating agent through the pyridine nitrogen and a carboxylate oxygen. The specific geometry is often influenced by the presence of other ligands or solvent molecules in the coordination sphere. For example, a mononuclear copper(II) complex with a distorted square-pyramidal geometry was formed with 2,2′-dipyridylamine and m-hydroxybenzoate as co-ligands. nih.gov The structural diversity of these complexes is further exemplified by the formation of paddle-wheel cage type structures in some dinuclear copper(II) carboxylates. nih.gov

Cobalt(II) Complexes

Mononuclear cobalt(II) complexes featuring this compound or its derivatives have been synthesized and structurally characterized. These complexes often exhibit octahedral coordination geometry around the cobalt(II) center. nsf.gov The ligand typically coordinates in a bidentate fashion through the pyridine nitrogen and a carboxylate oxygen. The remaining coordination sites are usually occupied by solvent molecules or other ancillary ligands. For instance, a mononuclear cobalt(II) complex has been synthesized with pyrazinecarboxamide and an aromatic carboxylic acid, resulting in an octahedral geometry with water molecules in the axial positions. nsf.gov The stability of the resulting supramolecular assembly is often enhanced by intermolecular interactions. nsf.gov The reaction of cobalt(II) thiocyanate (B1210189) with substituted pyridines can also lead to the formation of tetrahedral complexes. rsc.org

Influence of Ancillary Ligands on Complex Architecture and Properties

For example, in the case of the trinuclear Zn(II) complex mentioned earlier, the bis(4-pyridyl)amine ligand plays a crucial role in bridging the zinc centers and extending the structure into a 3D network. semanticscholar.org Without this ancillary ligand, a different structural motif would likely be observed.

Similarly, in copper(II) chemistry, the use of different auxiliary ligands such as 2,2'-bipyridine (B1663995) or 1,4-diazabicyclo[2.2.2]octane with a bulky anthracene-based carboxylic ligand led to the formation of dinuclear and one-dimensional chain structures, respectively. nih.gov This demonstrates that the choice of ancillary ligand can be a powerful tool to control the dimensionality of the resulting complex.

The electronic properties and reactivity of the complexes can also be tuned by the ancillary ligands. For instance, in a series of cyclometalated iridium complexes, pairing with various electron-rich ancillary ligands such as dithiocarbamate (B8719985) or β-diketiminate significantly influenced the phosphorescence wavelength and excited-state dynamics. nih.gov This highlights the potential for designing functional materials with tailored photophysical properties through judicious selection of both the primary and ancillary ligands.

The table below summarizes the key structural features of some of the discussed complexes.

Metal IonNuclearityCoordination GeometryAncillary Ligand(s)Reference
Zn(II)TrinuclearDistorted Trigonal Bipyramidal & Distorted Tetrahedralbis(4-pyridyl)amine, Acetate semanticscholar.org
Ni(II)MononuclearOctahedral (predicted)- nih.govwiserpub.comresearchgate.net
Zn(II)MononuclearDistorted Octahedral- ias.ac.inunityfvg.it
Cu(II)MononuclearDistorted Square-Pyramidal2,2′-dipyridylamine, m-hydroxybenzoate nih.gov
Co(II)MononuclearOctahedralPyrazinecarboxamide, Water nsf.gov

Role of 1,10-Phenanthroline (B135089) (Phen) in Gd(III) Complexes

The incorporation of 1,10-phenanthroline (phen) as an ancillary ligand in gadolinium(III) complexes with 6-phenylpyridine-2-carboxylate (L) leads to the formation of intricate dinuclear structures. A notable example is the complex [Gd₂(L)₄(Phen)₂(H₂O)₂(DMF)₂]·2H₂O·2Cl. mdpi.com In this compound, each Gd(III) ion is eight-coordinated, a common feature for lanthanide ions. mdpi.com

The coordination environment around each gadolinium ion is composed of:

Four oxygen atoms from four distinct bidentate 6-phenylpyridine-2-carboxylate ligands.

Two nitrogen atoms from a 1,10-phenanthroline ligand.

One oxygen atom from a coordinated water molecule.

One oxygen atom from a N,N-dimethylformamide (DMF) molecule.

Integration of 2,2′-Bipyridine in Zn(II) Complexes

In the realm of zinc(II) coordination chemistry, 2,2′-bipyridine (bpy) is a widely utilized N-donor ligand that, in conjunction with carboxylate-containing ligands, can generate a variety of structural motifs. researchgate.netmdpi.com While specific research detailing the integration of 2,2'-bipyridine with this compound in Zn(II) complexes is not extensively documented in the provided results, general principles can be inferred from related systems. For instance, in complexes like [Zn(CH₃COO)(cur)(bpy)], the zinc(II) center adopts a five-coordinate environment, binding to the bidentate 2,2'-bipyridine, a monodentate acetate, and a bidentate curcuminate ligand. nih.gov This demonstrates the capacity of Zn(II) to accommodate a mixed-ligand sphere, resulting in distorted geometries such as a square pyramid. nih.gov The use of substituted 2,2'-bipyridine ligands, such as dimethyl 2,2′-bipyridine-4,5-dicarboxylate, in reactions with zinc(II) halides leads to the formation of tetrahedral complexes with the general formula [Zn(ligand)X₂]. mdpi.com These examples highlight the structural versatility that 2,2'-bipyridine and its derivatives bring to Zn(II) coordination chemistry, suggesting that its use with this compound would likely result in complexes with interesting structural and potentially functional properties.

Incorporation of Bis(4-pyridyl)amine in Zn(II) Complexes

The flexible nature of bis(4-pyridyl)amine (bpa) makes it an effective linker in the construction of coordination polymers. When combined with this compound (HL) and zinc(II) acetate, a novel trinuclear complex, [Zn₃(L)₄(bpa)₂(CH₃COO)₂], is formed. semanticscholar.orgbcrec.id This compound features a complex three-dimensional network structure sustained by intermolecular N−H···O hydrogen bonds. semanticscholar.org

The structure contains three zinc(II) ions with two distinct coordination environments:

Two of the Zn(II) ions are five-coordinated, each bound to two oxygen atoms and two nitrogen atoms from two different 6-phenylpyridine-2-carboxylate ligands, and one nitrogen atom from a bis(4-pyridyl)amine ligand. This results in a distorted trigonal bipyramidal geometry. semanticscholar.org

The third Zn(II) ion is four-coordinated, bonded to two oxygen atoms from two different acetate anions and two nitrogen atoms from two different bis(4-pyridyl)amine ligands, creating a distorted tetrahedral geometry. semanticscholar.org

This intricate assembly underscores the role of bis(4-pyridyl)amine in bridging metal centers and directing the formation of higher-dimensional structures. semanticscholar.org

Use of 4,4'-Bipyridine (B149096) in Gd(III) Coordination Polymers

The linear and rigid nature of 4,4'-bipyridine (4,4'-bipy) makes it a classic building block for the construction of coordination polymers. In combination with this compound (HL1) and Gd(III) ions, a new coordination polymer with the formula {[Gd(L1)₃(H₂O)₂]∙L2}n (where L2 is 4,4'-bipyridine) has been synthesized. bcrec.idbcrec.id

In this polymer, the fundamental repeating unit consists of:

One Gd(III) ion.

Three 6-phenylpyridine-2-carboxylate ligands.

Two coordinated water molecules.

One uncoordinated 4,4'-bipyridine molecule. bcrec.id

Application of 4-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine in Cu(II) Complexes

While the direct application of 4-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine with this compound in Cu(II) complexes is not detailed in the provided search results, the broader context of copper(II) coordination chemistry with pyridine-based ligands offers valuable insights. Copper(II) complexes often exhibit a range of coordination numbers and geometries, influenced by the specific ligands involved. For instance, the use of pyridine-dicarboxylate esters with Cu(II) has led to the synthesis of complexes with bidentate coordination of the ligand through nitrogen atoms. nih.gov Similarly, pyridine dicarboxamide ligands can form multinuclear copper(II) complexes. rsc.org These examples suggest that a ligand like 4-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine, with its multiple potential coordination sites, would likely form structurally complex and potentially functional Cu(II) complexes when used in conjunction with this compound.

Ligand Design Principles for Tailored Coordination Structures

The design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with desired structures and properties. The principles of ligand design revolve around the strategic incorporation of specific functional groups and structural motifs to control the coordination behavior of the ligand and the resulting architecture of the metal complex.

Key principles in ligand design include:

Chelation: The incorporation of multiple donor atoms in a single ligand molecule to form a chelate ring with a metal ion enhances the stability of the resulting complex. Ligands like 2,2'-bipyridine and 1,10-phenanthroline are classic examples of chelating ligands. researchgate.netnih.gov

Bridging Capability: Ligands with donor atoms positioned at a suitable distance and orientation can bridge multiple metal centers, leading to the formation of polynuclear complexes or coordination polymers. Flexible ligands like bis(4-pyridyl)amine and rigid linkers like 4,4'-bipyridine are effective bridging ligands. semanticscholar.orgbcrec.id

Steric Hindrance: The introduction of bulky substituents on a ligand can influence the coordination number and geometry of the metal center, and can also prevent the formation of highly packed structures, potentially creating voids or channels within the material. nih.gov

Functional Group Placement: The precise placement of functional groups, such as carboxylates or pyridyl nitrogen atoms, dictates the coordination mode of the ligand. For example, the position of the carboxylic acid group on the bipyridine backbone can influence whether the ligand acts as a simple chelating agent or as a linker in a coordination polymer. rsc.org

Hydrogen Bonding and Supramolecular Interactions: The presence of hydrogen bond donors and acceptors on a ligand can direct the self-assembly of coordination complexes into higher-order structures through intermolecular interactions. semanticscholar.org

By thoughtfully applying these principles, chemists can design ligands like this compound and select appropriate ancillary ligands to construct coordination compounds with tailored topologies and functionalities, paving the way for applications in areas such as catalysis, materials science, and biomedicine. mdpi.comacs.org

Catalytic Applications of 6 Phenylpyridine 2 Carboxylic Acid Metal Complexes

Photocatalytic Reduction of Carbon Dioxide (CO₂)​

The conversion of CO₂ into valuable chemical feedstocks and fuels through photocatalysis is a critical area of research aimed at mitigating greenhouse gas emissions and providing alternative energy sources. Metal complexes of 6-phenylpyridine-2-carboxylic acid have emerged as promising catalysts in this field.

The photocatalytic reduction of CO₂ using metal complexes generally involves a series of steps initiated by the absorption of light. A photosensitizer, upon absorbing light, is excited to a higher energy state. This excited state can then transfer an electron to the catalytic metal complex, reducing the metal center. The reduced catalyst subsequently interacts with CO₂, activating it for reduction. The specific products of CO₂ reduction, such as carbon monoxide (CO), methane (B114726) (CH₄), or formic acid (HCOOH), are determined by the catalyst's structure, the reaction conditions, and the number of electrons and protons transferred. e3s-conferences.orgnih.govresearchgate.net

The efficiency of these systems is often evaluated based on product yields, turnover numbers (TON), and quantum yields. For instance, the efficiency of CO₂ reduction is influenced by factors such as the stability of the reduced catalyst and the kinetics of electron transfer. In systems using pyridine-based ligands, the catalytic cycle can be influenced by the presence of co-catalysts or additives that facilitate proton transfer or stabilize key intermediates. researchgate.netacs.org

Recent studies have highlighted the potential of Gadolinium(III) (Gd(III)) complexes incorporating this compound as photocatalysts for CO₂ reduction. While rare-earth metals are not typically the primary focus in this area, these findings demonstrate their potential catalytic activity.

A dinuclear Gd(III) complex, [Gd₂(L)₄(Phen)₂(H₂O)₂(DMF)₂]·2H₂O·2Cl (where L is the 6-phenylpyridine-2-carboxylate anion), has shown excellent activity in photocatalytic CO₂ reduction. semanticscholar.org After three hours of reaction, this complex yielded 22.1 μmol/g of CO and 6.0 μmol/g of CH₄, with a CO selectivity of 78.5%. The sustained production of these reduced products over time indicates the catalyst's stability. semanticscholar.org

Another Gd(III) coordination polymer, {[Gd(L1)₃(H₂O)₂]∙L2}n (where HL1 = this compound and L2 = 4,4'-bipyridine), also exhibited good activity for CO₂ reduction. This complex produced CO with a yield that increased from 18.2 μmol/g in the first hour to 60.3 μmol/g after three hours. The difference in product selectivity and activity between these two Gd(III) complexes underscores the critical role of the coordination environment of the Gd(III) ion in determining its catalytic performance. semanticscholar.org

Table 1: Photocatalytic CO₂ Reduction by Gd(III) Complexes of this compound

Complex Product Yield (after 3h) CO Selectivity Reference
[Gd₂(L)₄(Phen)₂(H₂O)₂(DMF)₂]·2H₂O·2Cl CO 22.1 μmol/g 78.5% semanticscholar.org
CH₄ 6.0 μmol/g semanticscholar.org
{[Gd(L1)₃(H₂O)₂]∙L2}n CO 60.3 μmol/g - semanticscholar.org

L = 6-phenylpyridine-2-carboxylate, Phen = 1,10-phenanthroline (B135089), DMF = N,N-dimethylformamide, HL1 = this compound, L2 = 4,4'-bipyridine (B149096).

The development of photocatalytic systems based on earth-abundant metals is a key objective for creating economically viable and sustainable technologies for CO₂ reduction. sciencedaily.comcapes.gov.br Research in this area has explored various first-row transition metals like iron, cobalt, and nickel. nih.govchemrxiv.orgberkeley.edu While many studies focus on other ligand systems, the principles can be extended to complexes of this compound.

For instance, a dinuclear copper(I) complex has been used as an efficient and stable photosensitizer in combination with a manganese-based catalyst, achieving a high quantum yield of 57% for CO₂ reduction products. sciencedaily.com Similarly, photocatalytic systems based on iron catalysts and in situ generated copper photosensitizers have shown high selectivity (up to 99%) for CO production with turnover numbers reaching 487. researchgate.net These examples highlight the potential of combining earth-abundant metals in photocatalytic systems. The this compound ligand, with its ability to form stable complexes with a variety of metals, is a promising candidate for developing new earth-abundant metal-based photocatalysts for CO₂ reduction.

Oxidation Reactions Catalyzed by this compound Complexes

The selective oxidation of alcohols to aldehydes and ketones is a cornerstone of organic synthesis, providing key intermediates for the fine chemical, pharmaceutical, and fragrance industries. Metal complexes of this compound have demonstrated their utility as catalysts for such transformations, particularly in the oxidation of benzyl (B1604629) alcohol.

The oxidation of benzyl alcohol to benzaldehyde (B42025) is a widely studied model reaction for evaluating the efficacy of new oxidation catalysts. Complexes of this compound with various metals have been investigated for this purpose, often using molecular oxygen as a green oxidant. semanticscholar.orgbcrec.id

For example, a trinuclear Zinc(II) complex, [Zn₃(L1)₄(L2)₂(CH₃COO)₂] (where HL1 = this compound), has been shown to be an active catalyst for the oxidation of benzyl alcohol. semanticscholar.org Under specific conditions, this complex achieved a benzaldehyde yield of 50.8%. semanticscholar.org The catalytic activity is thought to arise from coordinatively unsaturated zinc sites, which are generated upon heating and can act as the active centers for the oxidative dehydrogenation of the alcohol. semanticscholar.org

A notable example of an earth-abundant metal complex for this transformation is a Nickel(II) complex of this compound, [Ni(L)₂(H₂O)₂] (where HL = this compound). bcrec.id This complex has demonstrated good catalytic performance for the oxidation of benzyl alcohol using molecular oxygen. bcrec.id

Under optimized reaction conditions (90 °C, 0.7 MPa O₂ for 2 hours), the complex achieved a benzyl alcohol conversion of 49.1%, with a high benzaldehyde selectivity of 92.0%, resulting in a benzaldehyde yield of 45.2%. researchgate.netbcrec.id A key advantage of this catalyst is its stability and reusability; it can be easily recovered by centrifugation and reused for at least four cycles without a significant loss in activity. researchgate.netbcrec.id This robust performance makes it a promising candidate for practical applications in selective alcohol oxidation.

Table 2: Catalytic Performance of a Ni(II) Complex in Benzyl Alcohol Oxidation

Catalyst Substrate Conversion (%) Selectivity (%) Yield (%) Conditions Reference
[Ni(L)₂(H₂O)₂] Benzyl Alcohol 49.1 92.0 45.2 90 °C, 0.7 MPa O₂, 2 h researchgate.netbcrec.id

L = 6-phenylpyridine-2-carboxylate

Catalytic Oxidation of Benzyl Alcohol

Zinc(II) Complex Catalysis

Zinc(II) complexes, particularly those involving carboxylate ligands, are recognized for their role as Lewis acids in various catalytic processes. nih.gov The coordination of this compound to a Zinc(II) center can result in catalytically active species.

A notable example is a tri-nuclear Zinc(II) complex synthesized with this compound and bis(4-pyridyl)amine ligands. bcrec.id This complex has demonstrated catalytic activity, the specifics of which are detailed in the research. bcrec.id The structure of such complexes is crucial to their function; for instance, a tri-nuclear Zn(II) complex with 1-adamantanecarboxylic acid and 4-styrylpyridine (B85998) forms a structure resembling a six-bladed windmill, although its catalytic application was not the primary focus of the study. mdpi.com The catalytic cycle of zinc complexes in reactions like the conversion of epoxides and CO2 into cyclic carbonates often involves the Lewis acidic zinc center activating the epoxide for nucleophilic attack. unimib.it

Research into a tri-nuclear Zn(II) complex based on this compound has explored its catalytic efficacy in the Knoevenagel condensation reaction. The study investigated the reaction between various aromatic aldehydes and malononitrile.

Table 1: Catalytic Performance of a Tri-nuclear Zn(II) Complex in Knoevenagel Condensation

Entry Aromatic Aldehyde Yield (%)
1 Benzaldehyde 98.6
2 4-Methylbenzaldehyde 92.4
3 4-Methoxybenzaldehyde 95.2
4 4-Chlorobenzaldehyde 99.1
5 4-Nitrobenzaldehyde 99.5

This table presents the catalytic yield for the Knoevenagel condensation reaction between different aromatic aldehydes and malononitrile, catalyzed by the tri-nuclear Zn(II) complex. Data sourced from Wang et al. (2022). bcrec.id

Selectivity and Reusability of Catalysts

The selectivity of catalysts derived from this compound is a key aspect of their utility. In the context of photocatalytic CO2 reduction, a Gadolinium(III) coordination polymer incorporating this compound demonstrated excellent selectivity. bcrec.id This complex was investigated for its ability to reduce CO2, showing a CO selectivity that reached 100%. bcrec.id The yield of CO increased over time, from 18.2 μmol/g in the first hour to 60.3 μmol/g after three hours. bcrec.id

Table 2: Photocatalytic CO2 Reduction using a Gd(III) Coordination Polymer

Time (hours) CO Yield (μmol/g) CO Selectivity (%)
1 18.2 100
2 39.7 100
3 60.3 100

This table shows the time-dependent yield and selectivity of CO production from photocatalytic CO2 reduction using a Gd(III) complex with this compound. Data sourced from Tai et al. (2023). bcrec.id

While detailed studies on the reusability of the specific tri-nuclear Zn(II) catalyst from section 6.2.1.2 were not available in the reviewed sources, the stability of such coordination polymers often allows for catalyst recovery and reuse, a critical factor for sustainable chemical processes. The investigation into the Gd(III) polymer also included catalyst recycling experiments, which showed a gradual decrease in CO yield over three cycles, indicating good stability and potential for reusability. bcrec.id

Cyclometalated Ruthenium(II) Complexes as Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Enhancement of Light Harvesting Efficiency

A primary function of a sensitizer (B1316253) in a DSSC is to absorb light over a broad range of the solar spectrum. Ruthenium(II) complexes containing 6-phenylpyridine-2-carboxylate have been shown to enhance light-harvesting efficiency significantly. researchgate.netnih.gov For instance, the modification of these complexes can lead to efficient panchromatic sensitization across the entire visible wavelength range and extending into the near-infrared (near-IR) region. researchgate.net This broad absorption is crucial for maximizing the photon-to-current conversion.

These dyes often exhibit broader absorption spectra and higher molar extinction coefficients compared to standard reference sensitizers. nih.gov The improved light harvesting is a direct contributor to higher short-circuit current densities (Jsc) in DSSC devices. nih.govrsc.org Co-sensitization strategies, where a ruthenium complex is used alongside an organic dye, have also proven effective in enhancing light absorption across a wider spectral range, leading to improved power conversion efficiencies (PCE). mdpi.comresearchgate.net

Electronic Structure and Optical Properties of Sensitizers

The electronic structure of the sensitizer, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictates the feasibility of electron injection into the semiconductor's conduction band and the regeneration of the dye by the electrolyte. The replacement of thiocyanate (B1210189) ligands with cyclometalating ones like 6-phenylpyridine-2-carboxylate can slightly raise the HOMO and LUMO energy levels without significantly altering the HOMO-LUMO gap, ensuring the suitability of these complexes as DSSC sensitizers. nih.gov

Ruthenium(II) complexes featuring phenyl-based bipyridine anchoring ligands, a category that includes derivatives of this compound, demonstrate superior photophysical and electrochemical properties. rsc.org These properties, including absorption intensity and redox potentials, can be fine-tuned through synthetic modifications. rsc.org For example, a device based on the RC-76 dye, which incorporates a phenyl-based bipyridine anchoring ligand, achieved a power conversion efficiency of 9.23% with a short-circuit current density of 17.52 mA cm⁻². rsc.org The unique metal-to-ligand charge transfer (MLCT) transitions in these Ru(II)-based sensitizers are fundamental to their exceptional light-harvesting capabilities and photostability. nih.gov

Table 3: Photovoltaic Performance of a DSSC with RC-76 Sensitizer

Parameter Value
Short-Circuit Current Density (Jsc) 17.52 mA cm⁻²
Open-Circuit Voltage (Voc) -
Fill Factor (FF) -
Power Conversion Efficiency (PCE) 9.23%

Performance data for a DSSC sensitized with the RC-76 dye. Data sourced from Kong et al. rsc.org Note: Voc and FF values were not specified in the abstract.

Biological and Medicinal Chemistry Applications of 6 Phenylpyridine 2 Carboxylic Acid Derivatives

Development of Cell Cycle Inhibitors

Derivatives of 6-phenylpyridine-2-carboxylic acid have emerged as a novel class of compounds that can interfere with the cell cycle, a fundamental process that governs cell proliferation.

A notable derivative, Ro 41-4439, was identified through a cell-based screening approach designed to discover agents with selective cytotoxicity toward cancer cells. nih.gov This compound, belonging to the phenyl-pyridine-2-carboxylic acid class, was highlighted as a novel inhibitor of the cell cycle. nih.gov Its discovery stemmed from a strategy that leverages the differential sensitivity between cancerous and normal cells to cytotoxic agents. nih.gov

The identified phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439, demonstrated significant antiproliferative and cytotoxic effects across a wide array of human cancer cell lines in laboratory settings. nih.gov The compound exhibited activity in the low micromolar range and showed a selectivity of over 10-fold for cancer cells when compared to its effect on proliferating normal human cells. nih.gov

Table 1: Antiproliferative Activity of Ro 41-4439

Cell Lines Activity Selectivity for Cancer Cells
Broad panel of human cancer cell lines Low micromolar cytotoxicity and antiproliferative activity >10-fold

The cytotoxic mechanism of Ro 41-4439 is linked to its ability to induce apoptosis, or programmed cell death. nih.gov This process is initiated after the compound causes an arrest of the cell cycle progression specifically in the mitosis (M) phase. nih.gov Apoptosis is a critical pathway for eliminating damaged or cancerous cells and can be triggered through two main signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.govaging-us.com Both pathways converge on the activation of effector caspases, which are proteases that execute the final stages of cell death. aging-us.com In the case of Ro 41-4439, the induction of apoptosis following mitotic arrest is a key feature of its anticancer activity. nih.gov

The anticancer potential of phenyl-pyridine-2-carboxylic acid derivatives was further substantiated in preclinical animal models. nih.gov In studies involving nude mice with established mammary tumor xenografts (MDA-MB-435), a four-week treatment regimen with well-tolerated doses of Ro 41-4439 resulted in a significant 73% inhibition of tumor growth. nih.gov This finding underscores the potential of this class of compounds to control tumor progression in a living organism. nih.gov

Role in Nucleic Acid Demethylase Inhibition

N6-methyladenosine (m6A) is a prevalent RNA modification regulated by demethylases such as the fat mass and obesity-associated protein (FTO) and alkB homolog 5 (ALKBH5). deepdyve.commdpi.com These enzymes are considered potential therapeutic targets in various diseases, including cancer. deepdyve.comnih.gov A review of the current scientific literature did not identify any studies that have established a direct inhibitory role of this compound or its derivatives on nucleic acid demethylases like FTO or ALKBH5.

Structure-Activity Relationship (SAR) Studies in Biological Systems

Initial investigations into the structure-activity relationship (SAR) of phenyl-pyridine-2-carboxylic acid derivatives have provided insights for developing more potent analogs. nih.gov These studies have explored the impact of modifying different parts of the chemical scaffold. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for Phenyl-pyridine-2-carboxylic Acid Derivatives

Structural Modification Effect on Potency
Side chain length Alterations led to the identification of more potent analogs. nih.gov
Aryl ring substitution Modifications influenced the compound's activity. nih.gov

This limited exploration confirmed that the biological activity of this class of compounds is sensitive to structural changes in the side chain, the aryl ring, and the pyridine (B92270) ring, paving the way for the design of optimized derivatives with enhanced anticancer properties. nih.gov

Potential as Antimicrobial Agents

The growing threat of antimicrobial resistance has spurred significant research into novel chemical scaffolds that can serve as the basis for new antimicrobial drugs. While direct and extensive research on the antimicrobial properties of this compound derivatives is not widely available in publicly accessible literature, the broader class of pyridine carboxylic acid derivatives has demonstrated notable potential as antimicrobial agents. The exploration of related structures provides a foundation for inferring the potential activity of this specific chemical family.

Research into various substituted pyridine and picolinic acid derivatives has revealed that these molecules can exhibit significant antibacterial and antifungal properties. For instance, studies on C-2 and C-6 substituted pyridines have shown a range of in vitro activity against various microorganisms, including Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus mutans, and Candida albicans. bcrec.id The antimicrobial efficacy of these compounds is often linked to the nature and position of the substituents on the pyridine ring.

One area of investigation has been the synthesis of amide derivatives of pyridine carboxylic acids. For example, a series of 6-alkylamino-N-phenylpyrazine-2-carboxamides, which are structurally related to pyridine-2-carboxamides, were found to exhibit activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with a best minimum inhibitory concentration (MIC) of 7.8 μm. nih.gov However, these particular derivatives were not effective against Gram-negative strains or fungi. nih.gov

Furthermore, metal complexes of pyridine-based ligands have been a subject of interest for their enhanced antimicrobial activities. The chelation of metal ions can significantly augment the biological activity of the parent ligand. Although specific studies on metal complexes of this compound are more focused on their structural and catalytic properties, the general principle of enhanced antimicrobial action through metal complexation is well-established for related pyridine derivatives.

While the direct evidence for the antimicrobial potential of this compound derivatives remains limited, the findings from analogous series of compounds suggest that this scaffold is a promising starting point for the development of new antimicrobial agents. The presence of the phenyl group at the 6-position offers a site for further structural modifications that could modulate the pharmacokinetic and pharmacodynamic properties, potentially leading to compounds with potent and broad-spectrum antimicrobial activity. Further dedicated synthesis and comprehensive antimicrobial screening of a library of this compound derivatives are warranted to fully explore their therapeutic potential in combating infectious diseases.

Due to the limited specific research on the antimicrobial activity of this compound derivatives, a data table with detailed research findings cannot be provided at this time.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-phenylpyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via coupling reactions (e.g., Suzuki-Miyaura for introducing the phenyl group) followed by carboxylation at the 2-position of the pyridine ring. Reaction conditions such as temperature (80–120°C), catalyst choice (e.g., Pd(PPh₃)₄), and solvent polarity (DMF or THF) critically affect yield. For example, Pd-catalyzed cross-coupling may achieve ~60–70% yield under inert atmospheres, while carboxylation via lithiation requires strict anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the phenyl and carboxylic acid substituents. Mass spectrometry (MS) provides molecular ion verification (e.g., [M+H]+ at m/z 215). High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~254 nm) assesses purity (>95% is typical for research-grade material) .

Q. How is this compound screened for biological activity in academic settings?

  • Methodological Answer : In vitro assays include:

  • Antimicrobial activity : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria.
  • Enzyme inhibition : Kinase or protease inhibition assays (IC₅₀ determination via fluorometric/colorimetric methods).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are mandatory .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from structural analogs (e.g., trifluoromethyl vs. methyl substituents) or assay conditions. To address this:

Validate assay protocols using standardized reference compounds.

Perform structure-activity relationship (SAR) studies to isolate substituent effects.

Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to confirm results .

Q. What strategies optimize the stability of this compound in aqueous solutions for pharmacokinetic studies?

  • Methodological Answer : The compound’s carboxylic acid group may undergo pH-dependent degradation. Stabilization strategies include:

  • Buffering solutions to pH 4–6 (prevents deprotonation).
  • Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage.
  • Monitoring degradation via LC-MS over 24–72 hours under physiological conditions .

Q. What computational methods predict the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the phenyl and carboxylic acid groups. Key parameters:

  • HOMO-LUMO gaps to predict electrophilicity.
  • Mulliken charges to identify reactive sites (e.g., carboxyl oxygen for hydrogen bonding).
  • Molecular docking to simulate interactions with biological targets (e.g., COX-2 enzyme) .

Q. How do steric and electronic effects of substituents influence the synthetic scalability of this compound derivatives?

  • Methodological Answer : Bulky substituents (e.g., tert-butyl) on the phenyl ring may hinder coupling reactions, requiring higher catalyst loading or microwave-assisted synthesis. Electron-withdrawing groups (e.g., nitro) increase carboxylation efficiency by stabilizing intermediates. Design experiments using DoE (Design of Experiments) to optimize temperature, catalyst ratio, and solvent .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory spectral data in structural elucidation?

  • Methodological Answer : Principal Component Analysis (PCA) or multivariate regression can resolve overlaps in NMR/IR spectra. For example, PCA distinguishes proton signals in crowded aromatic regions (δ 7.0–8.5 ppm) by correlating with substituent electronic profiles .

Q. How should researchers design experiments to assess the compound’s photostability under UV light?

  • Methodological Answer :

Prepare solutions in quartz cuvettes and expose to UV (λ = 254–365 nm) for 0–48 hours.

Monitor degradation via UV-Vis spectroscopy (absorbance at λ_max).

Compare half-life (t₁/₂) in inert (N₂) vs. aerobic conditions to isolate oxidative pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.